(2E)-2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one
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Description
(2E)-2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one is a useful research compound. Its molecular formula is C15H13N5OS and its molecular weight is 311.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives have been studied for their promising anticancer properties . These compounds have shown cytotoxic activity against various human cancer cell lines .
Mode of Action
1,2,4-triazole derivatives have been found to exhibit cytotoxic activity, which suggests they may interact with cellular targets to inhibit cell growth or induce cell death .
Biochemical Pathways
For example, some 1,2,4-triazole derivatives have been found to inhibit COX-2 and lipooxygenase (5-LOX), enzymes involved in inflammation and cancer .
Result of Action
Given the cytotoxic activity of similar 1,2,4-triazole derivatives, it is likely that this compound may also exhibit anticancer effects .
Properties
IUPAC Name |
(2E)-2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14-13(18-15-19(14)6-1-7-22-15)8-11-2-4-12(5-3-11)20-10-16-9-17-20/h2-5,8-10H,1,6-7H2/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFUGYCXGIYBDU-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=CC3=CC=C(C=C3)N4C=NC=N4)N=C2SC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)/C(=C\C3=CC=C(C=C3)N4C=NC=N4)/N=C2SC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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